
3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H5BF4O2. This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid typically involves the reaction of 3-fluoro-4-iodophenylboronic acid with 3,3,3-trifluoropropyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. It is also used in the preparation of fluorinated aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries .
Biology and Medicine
The compound is used in the development of fluorinated drugs and bioactive molecules.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals and polymers. Its ability to form strong carbon-carbon bonds makes it a valuable building block in material science .
Mechanism of Action
The mechanism of action of 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The palladium catalyst facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic Acid: Similar in structure but lacks the boronic acid group.
3,3,3-Trifluoroprop-1-ynylbenzene: Similar in structure but lacks the boronic acid and fluorine substituents on the phenyl ring.
Uniqueness
The presence of both fluorine and boronic acid groups in 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid makes it unique. This combination allows for versatile reactivity in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[3-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BF4O2/c11-8-5-7(10(15)16)2-1-6(8)3-4-9(12,13)14/h1-2,5,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABBTVFYWVLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#CC(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
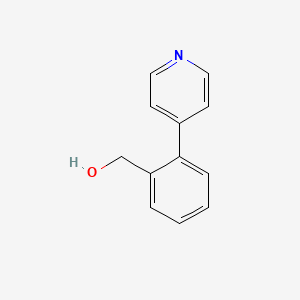
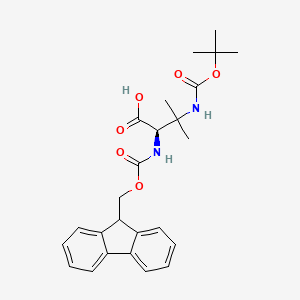
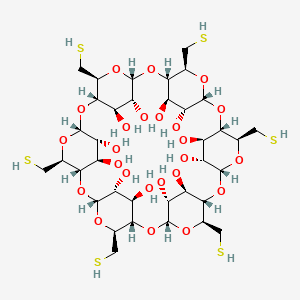
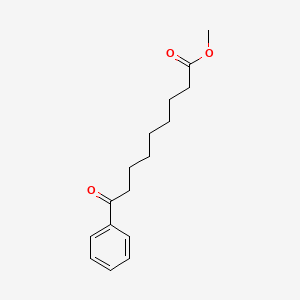
![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)
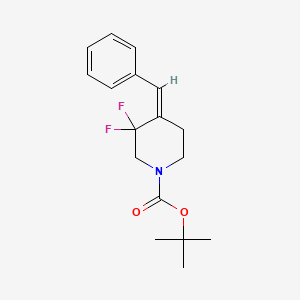
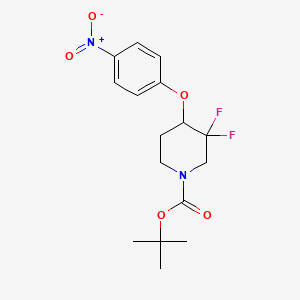
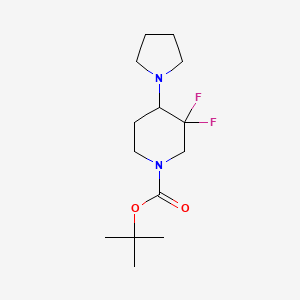
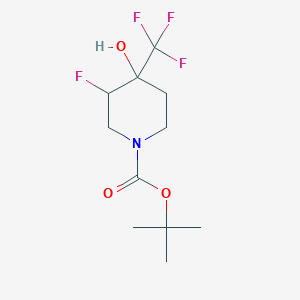
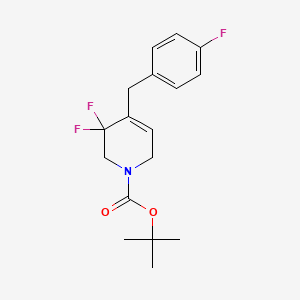
![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)
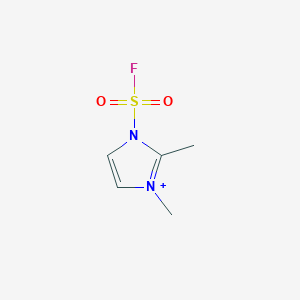
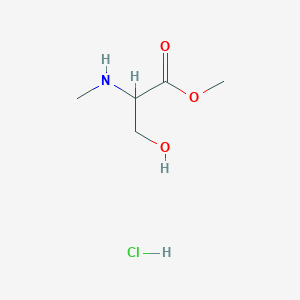
![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
